molecular formula C22H22N4O2S B3618080 N-(4-ANILINOPHENYL)-4-(2-FURYLCARBONYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE

N-(4-ANILINOPHENYL)-4-(2-FURYLCARBONYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE

Cat. No.: B3618080
M. Wt: 406.5 g/mol
InChI Key: DDOKQWUSMDZMCQ-UHFFFAOYSA-N
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Description

N-(4-ANILINOPHENYL)-4-(2-FURYLCARBONYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE is a complex organic compound that features a combination of aromatic and heterocyclic structures

Properties

IUPAC Name

N-(4-anilinophenyl)-4-(furan-2-carbonyl)piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O2S/c27-21(20-7-4-16-28-20)25-12-14-26(15-13-25)22(29)24-19-10-8-18(9-11-19)23-17-5-2-1-3-6-17/h1-11,16,23H,12-15H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDOKQWUSMDZMCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=CO2)C(=S)NC3=CC=C(C=C3)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ANILINOPHENYL)-4-(2-FURYLCARBONYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE typically involves multi-step organic reactions. The starting materials often include aniline derivatives, furylcarbonyl compounds, and tetrahydropyrazine derivatives. The reaction conditions may involve:

    Catalysts: Acid or base catalysts to facilitate the reaction.

    Solvents: Organic solvents like dichloromethane or ethanol.

    Temperature: Reactions may be carried out at elevated temperatures to increase the reaction rate.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve:

    Batch reactors: For controlled synthesis.

    Purification steps: Such as recrystallization or chromatography to obtain the pure compound.

    Quality control: Analytical techniques like NMR, IR, and mass spectrometry to ensure the compound’s purity and structure.

Chemical Reactions Analysis

Types of Reactions

N-(4-ANILINOPHENYL)-4-(2-FURYLCARBONYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate.

    Reduction: Using reducing agents like sodium borohydride.

    Substitution: Electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Acetone, ethanol, water.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N-(4-ANILINOPHENYL)-4-(2-FURYLCARBONYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE exerts its effects involves:

    Molecular targets: Binding to specific proteins or enzymes.

    Pathways: Modulating biochemical pathways, such as inhibiting enzyme activity or altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-ANILINOPHENYL)-4-(2-THIENYLCARBONYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE
  • N-(4-ANILINOPHENYL)-4-(2-PYRIDYLCARBONYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE

Uniqueness

N-(4-ANILINOPHENYL)-4-(2-FURYLCARBONYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE is unique due to its specific combination of functional groups and heterocyclic structures, which may confer distinct chemical and biological properties compared to similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-ANILINOPHENYL)-4-(2-FURYLCARBONYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE
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N-(4-ANILINOPHENYL)-4-(2-FURYLCARBONYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE

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